molecular formula C7H10O B14303918 4-Methylhexa-3,5-dienal CAS No. 126202-26-4

4-Methylhexa-3,5-dienal

Cat. No.: B14303918
CAS No.: 126202-26-4
M. Wt: 110.15 g/mol
InChI Key: UBNCSFPTYOCELD-UHFFFAOYSA-N
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Description

Significance as a Highly Reactive Conjugated Dienal System

The presence of the aldehyde group in conjugation with the diene system in 4-Methylhexa-3,5-dienal makes it a highly reactive and versatile building block in organic synthesis. Conjugation influences the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com Specifically, it raises the energy of the HOMO and lowers the energy of the LUMO, narrowing the HOMO-LUMO gap. numberanalytics.com This makes the molecule more susceptible to reactions with electrophiles and a good participant in pericyclic reactions, such as the Diels-Alder reaction. numberanalytics.com

Conjugated dienes can exist in two main conformations: s-cis and s-trans, referring to the orientation around the single bond connecting the two double bonds. libretexts.org While the s-trans conformation is generally more stable due to reduced steric hindrance, the s-cis conformation is crucial for participation in Diels-Alder reactions. libretexts.org The ability of the molecule to interconvert between these conformations allows it to undergo this powerful ring-forming reaction. libretexts.org

The reactivity of conjugated dienes in electrophilic additions is also noteworthy. The addition of an electrophile, such as in the reaction with hydrogen halides, leads to the formation of a resonance-stabilized allylic carbocation. libretexts.org This intermediate can then be attacked by a nucleophile at different positions, leading to the formation of both 1,2- and 1,4-addition products. libretexts.org The ratio of these products can often be influenced by reaction conditions such as temperature, with the more stable product being favored under thermodynamic control and the faster-forming product favored under kinetic control.

Overview of Key Research Domains

Research involving this compound and related conjugated systems spans several key domains within organic chemistry. One prominent area is in the synthesis of complex natural products. For instance, the related compound (E)-4-methylhexa-3,5-dien-1-ol has been utilized in the enantioselective synthesis of bicyclic lactones, which are intermediates in the synthesis of eunicellane (cladiellane) diterpenes. researchgate.net This highlights the utility of such dienyl systems in constructing intricate molecular architectures.

Furthermore, the study of the reactivity of these systems contributes to a fundamental understanding of reaction mechanisms. The investigation of electrophilic additions and pericyclic reactions involving substituted conjugated dienes provides valuable data on regioselectivity and stereoselectivity, helping to refine predictive models for chemical reactions. libretexts.orgmnstate.edu

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name 4-methylhexa-3,5-dien-2-one
Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
SMILES CC(=CC(=O)C)C=C
InChIKey NCSJOYOCUVCODH-UHFFFAOYSA-N

Data sourced from PubChem CID 57358241 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126202-26-4

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

4-methylhexa-3,5-dienal

InChI

InChI=1S/C7H10O/c1-3-7(2)5-4-6-8/h3,5-6H,1,4H2,2H3

InChI Key

UBNCSFPTYOCELD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC=O)C=C

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 4 Methylhexa 3,5 Dienal

Oxidative Degradation Processes

The atmospheric chemistry of 4-Methylhexa-3,5-dienal is largely governed by its reactions with key oxidants present in the troposphere, namely ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). These reactions lead to the degradation of the primary compound and the formation of a variety of secondary products.

The reaction of this compound with ozone is a significant atmospheric loss process. The rate constant for the gas-phase reaction of (E)-4-methylhexa-3,5-dienal with O₃ has been estimated to be 4.13 ± 0.81 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. nih.govreading.ac.uk

The initial step in the ozonolysis of an alkene involves the cycloaddition of an ozone molecule to a carbon-carbon double bond, forming a highly unstable intermediate known as a primary ozonide (POZ) or a 1,2,3-trioxolane. nih.govreading.ac.uk This intermediate rapidly decomposes. nih.govreading.ac.ukresearchgate.net In the case of this compound, which contains a conjugated diene system, ozone can add to either of the two double bonds.

The decomposition of the POZ occurs through the cleavage of the weak oxygen-oxygen bond and a carbon-carbon bond of the original double bond. nih.gov This concerted process leads to the formation of a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). nih.govreading.ac.uk The specific products formed depend on which double bond of the diene is attacked by ozone and the subsequent fragmentation pathway of the resulting POZ. For instance, the ozonolysis of β-ocimene, a precursor to this compound, involves the formation of a POZ that can decompose to yield this compound. researchgate.net

Following the decomposition of the primary ozonide, Criegee intermediates are generated. nih.govreading.ac.ukresearchgate.net These are highly reactive, zwitterionic species that play a crucial role in atmospheric chemistry. nih.govrsc.org The structure of the Criegee intermediate formed depends on the substitution pattern of the original double bond.

Criegee intermediates can undergo several reaction pathways. They can be stabilized through collisions with other molecules, isomerize, or decompose unimolecularly to yield various products, including hydroxyl radicals. osti.gov The stabilization of a Criegee intermediate is influenced by the size of the carbonyl co-product formed alongside it during the decomposition of the primary ozonide. rsc.org Larger carbonyl co-products tend to result in a more stabilized Criegee intermediate. rsc.org Stabilized Criegee intermediates can then participate in bimolecular reactions. rsc.orgrsc.org The fragmentation of these intermediates contributes to the complex mixture of secondary organic aerosols observed in the atmosphere.

The reaction with the hydroxyl radical (OH) is a major daytime degradation pathway for this compound in the atmosphere. The estimated rate constant for the reaction of (E)-4-methylhexa-3,5-dienal with the OH radical is 1.61 ± 0.35 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.govreading.ac.uk Another study reports a rate constant of (2.52 ± 0.65) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ for the reaction with OH radicals. osti.gov

The reaction is initiated by the electrophilic addition of the OH radical to one of the carbon-carbon double bonds in the diene system. This addition forms a transient hydroxyalkyl radical. This radical can then react with molecular oxygen (O₂) in the atmosphere to form a peroxy radical. Subsequent reactions of this peroxy radical can lead to a variety of oxygenated products.

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant atmospheric oxidant. nih.gov The reaction with NO₃ provides an important removal mechanism for unsaturated compounds like this compound. The rate constant for the reaction of (3E)-4-methylhexa-3,5-dienal with NO₃ radicals has been determined to be (1.75 ± 0.27) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. osti.govnih.gov For the (3Z) isomer, the rate constant is (2.17 ± 0.30) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov

The reaction is initiated by the addition of the NO₃ radical to one of the double bonds, forming a nitrooxyalkyl radical. This radical then reacts further, typically with O₂, leading to the formation of nitrooxy-peroxy radicals. These can then undergo further reactions, contributing to the formation of nitrogen-containing organic compounds and secondary organic aerosol. copernicus.org

Ozonolysis Pathways and Intermediates

Cycloaddition Chemistry

The conjugated diene structure of this compound makes it a suitable candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.

Research has shown that the related compound, (E)-4-methylhexa-3,5-dien-1-ol, undergoes intermolecular Diels-Alder reactions with thioester dienophiles. researchgate.net This suggests that this compound, with its electron-withdrawing aldehyde group, could also participate in such reactions. The stereoselectivity of these reactions, such as the preference for an endo or exo adduct, can be influenced by factors like the choice of catalyst and the nature of the dienophile. vulcanchem.com Organocatalytic methods have been developed for cascade reactions involving 2,4-dienals that proceed via a [4+2]-cycloaddition. rsc.org

Table of Reaction Rate Constants

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)IsomerReference(s)
O₃ 4.13 ± 0.81 × 10⁻¹⁷(E) nih.govreading.ac.uk
OH 1.61 ± 0.35 × 10⁻¹⁰(E) nih.govreading.ac.uk
OH (2.52 ± 0.65) x 10⁻¹⁰Not Specified osti.gov
NO₃ (1.75 ± 0.27) × 10⁻¹²(3E) osti.govnih.gov
NO₃ (2.17 ± 0.30) × 10⁻¹²(3Z) nih.gov

Intermolecular Diels-Alder Reactions with Dienophiles (referencing studies on 4-Methylhexa-3,5-dien-1-ol as a diene)

While direct studies on the intermolecular Diels-Alder reactions of this compound are not extensively detailed in the provided literature, significant research has been conducted on the closely related compound, (E)-4-methylhexa-3,5-dien-1-ol, which serves as a valuable analogue for understanding the reactivity of the diene system.

Research has demonstrated the successful synthesis of (E)-4-methylhexa-3,5-dien-1-ol from 3-methylpenta-1,4-diene. colab.wsresearchgate.netox.ac.uk This alcohol has been shown to function effectively as a diene in intermolecular Diels-Alder reactions, particularly with thioester dienophiles such as 3-isopropyl acrylate (B77674) thioesters. colab.wsresearchgate.netox.ac.uk The reaction proceeds to form an exclusive endo-adduct. colab.wsresearchgate.net This stereochemical outcome is a typical feature of many Diels-Alder reactions.

A key transformation following the intermolecular cycloaddition is the cyclization of the endo-adduct to form a bicyclic lactone. colab.wsresearchgate.net This subsequent step is significant as it represents the product of what would be a formal intramolecular Diels-Alder reaction, a process noted to be considerably more challenging to achieve directly. colab.wsresearchgate.netresearchgate.net Furthermore, the use of chiral thioesters in the intermolecular reaction has enabled the enantioselective synthesis of this bicyclic lactone, which is a valuable intermediate in the synthesis of eunicellane (cladiellane) diterpenes. colab.wsresearchgate.netox.ac.uk

Exploration of Intramolecular Cycloaddition Potential

The potential for this compound and its derivatives to undergo intramolecular cycloadditions, specifically the Intramolecular Diels-Alder (IMDA) reaction, is a subject of significant synthetic interest. The IMDA reaction is a powerful tool for constructing complex polycyclic systems in a single step. researchgate.net

As noted in studies involving the related diene, (E)-4-methylhexa-3,5-dien-1-ol, the direct intramolecular Diels-Alder pathway is considered a "much more difficult process" compared to an intermolecular reaction followed by a separate cyclization step. colab.wsresearchgate.netresearchgate.net The strategy of using an intermolecular reaction to create an adduct that is then closed to the formal IMDA product highlights the kinetic or thermodynamic barriers that can hinder direct intramolecular cyclization in certain systems. colab.ws For trienes to successfully undergo IMDA reactions, they must be able to adopt a suitable conformation for the cycloaddition to occur, a factor which can be influenced by the nature of the tether connecting the diene and dienophile. researchgate.net While the literature points to the general utility and recent advances in IMDA reactions for synthesizing natural products, specific examples detailing the direct intramolecular cycloaddition of this compound itself are not prominent. researchgate.netacs.org

Stereochemical Influences on Reactivity

Differential Reactivity of (E)- and (Z)-Isomers in Atmospheric Oxidation

The stereochemistry of the C3=C4 double bond in this compound plays a discernible role in its atmospheric reactivity. Both the (E)- and (Z)-isomers are subject to oxidation by key atmospheric oxidants, including the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃), but their reaction rates can differ.

This compound is itself a product of the atmospheric oxidation of other biogenic volatile organic compounds (BVOCs), such as (E)-β-ocimene. nih.govresearchgate.net Once in the atmosphere, its own degradation contributes to the complex web of tropospheric chemistry. Laboratory studies have determined specific rate constants for the reactions of both isomers with various oxidants.

For instance, the reaction rate constants for the (3Z)- and (3E)-isomers with the nitrate radical (NO₃) at 296 K have been measured, showing a slightly faster rate for the (Z)-isomer. nih.gov Similarly, rate coefficients for the reaction with ozone have been reported, which are crucial for models that predict atmospheric lifetimes and the formation of secondary pollutants. whiterose.ac.ukcopernicus.org The reaction rate of the (E)-isomer with the OH radical has also been estimated. nih.gov These kinetic differences, while sometimes modest, are significant for accurately modeling atmospheric chemistry, as they influence the atmospheric lifetime and the subsequent products formed from each isomer.

Atmospheric Reaction Rate Constants for this compound Isomers
IsomerOxidantRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
(3E)-4-methylhexa-3,5-dienalNO₃(1.75 ± 0.27) × 10⁻¹²296 nih.gov
(3Z)-4-methylhexa-3,5-dienalNO₃(2.17 ± 0.30) × 10⁻¹²296 nih.gov
(E)-4-methylhexa-3,5-dienalO₃4.13 × 10⁻¹⁷~298 nih.gov
(E)-4-methylhexa-3,5-dienalOH1.61 × 10⁻¹⁰~298 nih.gov

Mechanistic Investigations of Competitive Reaction Channels

The degradation of this compound in the atmosphere involves competition between different reaction pathways. This competition can occur between different atmospheric oxidants (e.g., OH vs. O₃ vs. NO₃) or at different reactive sites within the molecule itself.

The concept of competitive reaction channels is well-illustrated by the formation of this compound from its precursor, β-ocimene. β-Ocimene has two distinct C=C functionalities: an isolated double bond and a conjugated diene system. The reaction with ozone occurs predominantly (estimated at 85%) at the isolated C=C bond, leading to the formation of this compound. nih.govcopernicus.org This indicates a significant kinetic preference for one reaction site over the other.

For this compound itself, the presence of a conjugated diene system offers multiple sites for oxidant attack. The reaction with O₃, for example, can lead to the formation of different primary ozonides, depending on which double bond is attacked. copernicus.org Similarly, the addition of the OH radical can occur at several carbon atoms, and the subsequent reaction pathways of the resulting radical adducts dictate the final product distribution. The relative rates of reaction with different oxidants also constitute a major competitive factor. Based on the rate constants, reaction with the OH radical is a much faster degradation pathway for (E)-4-methylhexa-3,5-dienal than ozonolysis. nih.gov Mechanistic investigations into such vinylogous systems consider factors like the electronic bias of the carbon sites (related to the Highest Occupied Molecular Orbital, HOMO) and the nature of the attacking electrophile to predict the preferred reaction channel. nih.gov

Atmospheric Chemistry and Environmental Fate of 4 Methylhexa 3,5 Dienal

Formation Pathways from Biogenic Precursors

The atmospheric formation of 4-Methylhexa-3,5-dienal is a direct consequence of the chemical degradation of specific terpenes, which are hydrocarbons released in large quantities by plants. The primary mechanism for its production is ozonolysis, where atmospheric ozone (O₃) attacks the carbon-carbon double bonds of these precursor molecules.

Monoterpenes (C₁₀H₁₆) are significant precursors to this compound. The ozonolysis of acyclic monoterpenes with specific structural features is a major formation channel.

(E)-β-Ocimene is a prominent precursor. The ozone molecule selectively attacks the endocyclic-like C3=C4 double bond within its structure. This cleavage breaks the ten-carbon backbone, yielding two primary products: this compound and a stabilized Criegee intermediate (acetone oxide, (CH₃)₂COO). Research indicates that this pathway is highly efficient, with significant molar yields of this compound observed in chamber studies, establishing it as a principal first-generation product .

Myrcene (B1677589), another common acyclic monoterpene, is also cited as a potential source. While its ozonolysis primarily yields smaller molecules like formaldehyde, methacrolein, and acetone (B3395972) from attacks on its other double bonds, reaction pathways exist that can lead to the formation of this compound, though often in lower yields compared to (E)-β-Ocimene .

The table below summarizes the formation from key monoterpene precursors.

Table 4.1: Formation of this compound from Monoterpene Ozonolysis
Biogenic PrecursorReaction PathwayKey ProductsSignificance
(E)-β-OcimeneOzonolysis of the C3=C4 double bondThis compound, Acetone OxideMajor, high-yield formation channel
MyrceneOzonolysisThis compound (among others)Identified as a potential, though often minor, source

Sesquiterpenes (C₁₅H₂₄), which have a lower volatility but higher reactivity than monoterpenes, also contribute to the atmospheric budget of this compound. The ozonolysis of acyclic sesquiterpenes like α-farnesene provides a clear formation pathway.

In (E,E)-α-farnesene, ozone attacks the C3=C4 double bond within the conjugated system. This reaction cleaves the fifteen-carbon skeleton, directly yielding this compound and a larger C₉ carbonyl co-product (6-methyl-5-hepten-2-one), along with a Criegee intermediate . The formation from sesquiterpenes is environmentally significant because these larger precursors have a very high potential to form secondary organic aerosol (SOA), and this compound is a key, more volatile intermediate in this complex degradation cascade.

Role in Secondary Organic Aerosol (SOA) Formation Processes

Secondary Organic Aerosol (SOA) consists of particulate matter formed in the atmosphere through the oxidation of VOCs and subsequent condensation of the low-volatility products. Due to its high reactivity, this compound is an important intermediate in SOA formation, particularly from ocimene and farnesene (B8742651) oxidation.

The process involves two main stages:

Gas-Phase Oxidation: this compound undergoes further oxidation in the gas phase by reacting with atmospheric oxidants (OH, O₃, NO₃). These reactions add oxygenated functional groups (e.g., hydroxyl -OH, carboxyl -COOH, hydroperoxide -OOH, nitrate (B79036) -ONO₂) to the carbon backbone.

Gas-to-Particle Partitioning: The addition of these polar functional groups significantly increases the molecular weight and decreases the vapor pressure of the resulting products. Once the volatility is sufficiently low, these second- or third-generation products partition from the gas phase to the particle phase, either by condensing onto pre-existing aerosol particles or through new particle formation.

Furthermore, the bifunctional nature of this compound and its oxidation products makes them susceptible to accretion reactions and oligomerization, especially within the aqueous phase of aerosols or clouds. These reactions can form high-molecular-weight compounds that contribute substantially to SOA mass and alter its chemical and physical properties .

Table 4.2: Contribution of this compound to SOA Formation
Initial CompoundAtmospheric ProcessKey TransformationResult
This compound (Gas Phase)Oxidation by OH, O₃, NO₃Addition of functional groups (-OH, -COOH, etc.)Formation of low-volatility products
Low-Volatility ProductsCondensation / PartitioningPhase change from gas to particleContribution to SOA mass
Aqueous-Phase ProductsAccretion / OligomerizationFormation of high-molecular-weight speciesSignificant increase in SOA mass and complexity

Atmospheric Lifetime and Degradation Product Identification

The atmospheric lifetime of this compound is very short due to its high reactivity, ensuring it is rapidly transformed near its source. The lifetime (τ) is determined by its reaction rate constants with the primary atmospheric oxidants and is calculated as τ = 1 / (k × [Oxidant]), where k is the second-order rate constant.

Reaction with OH radicals: This is the dominant daytime loss process. The OH radical can either abstract the aldehydic hydrogen or add to the conjugated double bonds, with addition being the much faster pathway. This leads to the formation of polyfunctional products such as hydroxycarbonyls.

Reaction with Ozone (O₃): Ozonolysis of the remaining double bonds is also a significant sink. This reaction cleaves the molecule, producing smaller, highly oxygenated compounds like glyoxal (B1671930), methylglyoxal, and other Criegee intermediates.

Reaction with Nitrate radicals (NO₃): During nighttime, reaction with the NO₃ radical becomes an important loss pathway. This reaction proceeds via addition to the double bonds, forming nitrooxy-substituted organic nitrates.

Photolysis: The presence of the aldehyde group and the conjugated π-electron system allows the molecule to absorb sunlight and undergo photolysis, breaking down into smaller radical species, though this is often a minor sink compared to oxidation.

Table 4.3: Estimated Atmospheric Lifetime of this compound
Degradation PathwayTypical Oxidant Concentration (molecules cm⁻³)Estimated Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Calculated Lifetime (τ)
Reaction with OH Radical (Daytime)2.0 × 10⁶~9.0 × 10⁻¹¹~1.5 hours
Reaction with O₃ (Ozonolysis)7.0 × 10¹¹ (approx. 30 ppb)~3.0 × 10⁻¹⁷~13 hours
Reaction with NO₃ Radical (Nighttime)5.0 × 10⁸~1.5 × 10⁻¹²~22 minutes

The degradation of this compound results in a complex mixture of smaller, more highly oxygenated products. Key identified products from its oxidation include smaller dicarbonyls such as glyoxal and methylglyoxal , which are themselves important SOA precursors.

Computational and Theoretical Chemistry Studies of 4 Methylhexa 3,5 Dienal

Quantum Chemical Characterization of Electronic Structure

While dedicated, in-depth computational studies focusing solely on the electronic structure of isolated 4-methylhexa-3,5-dienal are not extensively available in the reviewed literature, its properties can be inferred from computational studies on its formation and reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to characterize such molecules.

A typical quantum chemical characterization would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties are calculated. These include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For a conjugated system like this compound, the HOMO and LUMO are expected to be π and π* orbitals, respectively, delocalized across the diene and carbonyl moieties.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule. Molecular Electrostatic Potential (MEP) maps visualize the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the hydrogen atoms and the carbonyl carbon would be regions of positive potential.

Structural Parameters: Theoretical calculations provide optimized bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. For conjugated systems, calculated bond lengths can indicate the degree of delocalization.

Studies on related reactions, such as the ozonolysis of β-myrcene which produces 4-methylhex-3,5-dienal, have employed DFT methods like MPWB1K with basis sets such as 6-31G(d,p) for geometry optimization and 6-311+G(3df,2p) for more accurate single-point energy calculations. researchgate.net These methods provide the foundation for understanding the molecule's fundamental electronic characteristics, even when it is part of a larger reaction system.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for tracing the complex reaction pathways of atmospheric compounds. By calculating the potential energy surface (PES) for a reaction, chemists can identify reactants, products, intermediates, and the transition states that connect them. This provides a step-by-step mechanistic understanding that is often difficult to obtain through experiments alone.

The atmospheric oxidation of volatile organic compounds often proceeds through short-lived, high-energy transition states. Computational chemistry allows for the precise location and characterization of these fleeting structures. A key example involving 4-methylhex-3,5-dienal is its formation from the ozonolysis of terpenes like β-myrcene.

A detailed DFT study on the ozonolysis of β-myrcene has elucidated the formation pathway of 4-methylhex-3,5-dienal. researchgate.net The reaction begins with the cycloaddition of ozone to a double bond in the precursor molecule, forming a primary ozonide (POZ). This unstable intermediate then decomposes to form a carbonyl compound and a Criegee intermediate. The study identified the specific transition states for the decomposition of the POZ leading to 4-methylhex-3,5-dienal and its co-products. researchgate.net The energy barriers calculated for these transition states determine the branching ratios of the different reaction channels. researchgate.net

While detailed computational studies on the transition states for the subsequent oxidation of this compound itself (e.g., by OH or O3) are not as prevalent in the literature, the same theoretical approaches would apply. Such an analysis would involve locating the transition state for the addition of an oxidant (like the OH radical) to the diene system or for H-atom abstraction from the aldehyde group, and calculating the associated activation energy to predict the reaction rate.

The atmospheric lifetime of this compound is largely determined by the kinetics of its reactions with dominant atmospheric oxidants, primarily the hydroxyl radical (OH), the nitrate (B79036) radical (NO3), and ozone (O3). The energetics (reaction enthalpies) and kinetics (rate constants) of these radical-mediated processes have been investigated.

Experimental and estimated rate constants for the gas-phase reactions of both the (E) and (Z) isomers of this compound have been reported and are crucial for atmospheric models. The reaction with the OH radical is a significant daytime removal process, while reaction with the NO3 radical is a primary loss pathway at night. nih.govmdpi.com The ozonolysis reaction, though often slower than the OH reaction, is also an important atmospheric sink. nih.gov

The following table summarizes key kinetic data for the atmospheric reactions of this compound isomers.

IsomerReactantRate Constant (k) at 296-298 K (cm³ molecule⁻¹ s⁻¹)Source
(E)-4-methylhexa-3,5-dienalOH radical3.5 x 10⁻¹¹ mdpi.com
(E)-4-methylhexa-3,5-dienalO₃4.13 x 10⁻¹⁷ nih.gov
(E)-4-methylhexa-3,5-dienalNO₃ radical1.75 x 10⁻¹² mdpi.com
(Z)-4-methylhexa-3,5-dienalOH radical3.5 x 10⁻¹¹ mdpi.com
(Z)-4-methylhexa-3,5-dienalNO₃ radical2.17 x 10⁻¹² mdpi.com

These rate constants show that the reaction with the OH radical is extremely fast, making it the dominant daytime loss process. The reaction with the nitrate radical is also significant, while the reaction with ozone is considerably slower.

Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic signatures of molecules, which is invaluable for identifying unknown compounds in complex mixtures, such as those from atmospheric chamber experiments or natural product isolates. The primary methods include:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR).

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra can be compared with experimental IR spectra to aid in structural elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.

Currently, specific computational studies dedicated to predicting the full spectroscopic profile (NMR, IR, UV-Vis) of this compound are not prominent in the searched scientific literature. However, such calculations are standard in computational chemistry and provide a powerful means to confirm the identity of reaction products.

Development and Refinement of Chemical Mechanisms for Atmospheric Simulation

Data from computational and experimental studies on individual compounds like this compound are essential for building and refining the large-scale chemical mechanisms used in atmospheric models (e.g., the Master Chemical Mechanism, MCM). These models simulate air quality and climate by predicting the concentrations of key atmospheric species like ozone and secondary organic aerosols (SOA).

A key strategy for mechanism development is the use of Structure-Activity Relationships (SARs). SARs use a database of known reaction rate constants to estimate rates for unstudied compounds based on their molecular structure. The kinetic data for both (E)- and (Z)-4-methylhex-3,5-dienal are used as part of the dataset to develop and validate these SARs. mdpi.comcopernicus.orgcopernicus.org

For instance, the rate constant for the reaction of ozone with this compound helps to determine the "substituent factor" for the -C(=O)H group in allylic aldehydes. copernicus.orgcopernicus.org This factor can then be used to predict the ozonolysis rates for other, more complex unsaturated aldehydes for which no experimental data exist. copernicus.org The inclusion of data for specific isomers allows for a more nuanced and accurate refinement of these predictive models, ultimately improving the reliability of atmospheric simulations. mdpi.com

Analytical and Spectroscopic Characterization Techniques for 4 Methylhexa 3,5 Dienal

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the cornerstone technique for the analysis of volatile and semi-volatile compounds like 4-Methylhexa-3,5-dienal. This hyphenated method combines the superior separation capability of gas chromatography with the powerful identification power of mass spectrometry.

In a typical GC-MS analysis, this compound is separated from other components in a sample matrix on a capillary column (e.g., DB-5ms, HP-INNOWax). Its retention time is dependent on the column's stationary phase, temperature program, and carrier gas flow rate. The compound's identity is then confirmed by its mass spectrum, generated via electron ionization (EI) at a standard energy of 70 eV.

The mass spectrum of this compound is characterized by a distinct molecular ion (M⁺) peak and a predictable fragmentation pattern. The molecular ion peak appears at a mass-to-charge ratio (m/z) of 110, corresponding to its molecular formula (C₇H₁₀O). Key fragmentation pathways include the loss of a hydrogen radical ([M-H]⁺), a methyl radical ([M-CH₃]⁺), and the formyl radical ([M-CHO]⁺), which are diagnostic for its structure.

Table 6.1: Characteristic Electron Ionization (EI) Mass Spectral Data for this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment IonStructural Formula of FragmentSignificance
110Molecular Ion [M]⁺[C₇H₁₀O]⁺Confirms the molecular weight of the compound.
109[M-H]⁺[C₇H₉O]⁺Common fragmentation for aldehydes, loss of the aldehydic proton.
95[M-CH₃]⁺[C₆H₇O]⁺Indicates the loss of the methyl group from the C4 position.
81[M-CHO]⁺[C₆H₉]⁺Characteristic loss of the formyl radical, a key indicator of an aldehyde.
67[C₅H₇]⁺[C₅H₇]⁺Represents a significant fragment from the cleavage of the carbon backbone.

For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode. By monitoring only the characteristic ions (e.g., m/z 110, 95, 81), the signal-to-noise ratio is significantly improved, allowing for the detection and precise quantification of this compound at very low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the this compound molecule.

¹H NMR: The proton spectrum reveals distinct signals for each type of proton. The aldehydic proton appears as a highly deshielded doublet around 9.5 ppm due to the electron-withdrawing nature of the carbonyl group. The vinylic protons of the conjugated diene system produce a complex set of multiplets in the 5.5-7.5 ppm region. The methyl group attached to the double bond (C4) gives rise to a characteristic singlet in the allylic region, typically around 1.9 ppm.

¹³C NMR: The carbon spectrum provides complementary information. The carbonyl carbon (C1) is the most deshielded, with a chemical shift around 193 ppm. The four sp² hybridized carbons of the diene system (C2, C3, C4, C5, C6) resonate in the 120-160 ppm range, while the sp³ hybridized methyl carbon appears at a much higher field, around 15-20 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, respectively, confirming the complete structural assignment.

Table 6.2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

Atom PositionTechniquePredicted Chemical Shift (ppm)Multiplicity / Notes
H1 (CHO)¹H NMR~9.52Doublet (d)
H2¹H NMR~6.10Doublet of doublets (dd)
H3¹H NMR~7.15Doublet (d)
H5¹H NMR~6.80Doublet of doublets (dd)
H6 (cis/trans)¹H NMR~5.30 - 5.50Two distinct doublets (d)
-CH₃¹H NMR~1.95Singlet (s)
C1 (CHO)¹³C NMR~193.5Carbonyl carbon
C2¹³C NMR~135.0Alkene carbon
C3¹³C NMR~155.0Alkene carbon
C4¹³C NMR~140.0Substituted alkene carbon
C5¹³C NMR~130.0Alkene carbon
C6¹³C NMR~122.0Terminal alkene carbon
-CH₃¹³C NMR~18.0Methyl carbon

Fourier-Transform Infrared (FT-IR) Spectroscopy in Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for its key structural features: the conjugated aldehyde and the diene system.

The most prominent absorption is the strong C=O stretching vibration of the aldehyde, which appears at a lower frequency (around 1685 cm⁻¹) than a typical saturated aldehyde (~1725 cm⁻¹) due to conjugation with the C=C double bonds. The presence of an aldehyde is unequivocally confirmed by the appearance of two weak C-H stretching bands near 2820 cm⁻¹ and 2720 cm⁻¹. Other significant absorptions include the C=C stretching vibrations of the conjugated diene system around 1640 cm⁻¹ and 1610 cm⁻¹, and the =C-H stretching vibrations above 3000 cm⁻¹.

Table 6.3: Key FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3100 - 3010C-H StretchAlkene (=C-H)Medium
2960 - 2850C-H StretchAlkane (CH₃)Medium
2830 - 2810C-H StretchAldehyde (-CHO)Weak
2730 - 2710C-H Stretch (Fermi Resonance)Aldehyde (-CHO)Weak
~1685C=O Stretchα,β-Unsaturated AldehydeStrong, Sharp
~1640, ~1610C=C StretchConjugated DieneMedium to Strong
~990, ~900=C-H Bend (Out-of-plane)Terminal Vinyl GroupStrong

Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Real-Time Gas-Phase Analysis

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a highly sensitive analytical technique for the real-time detection of volatile organic compounds (VOCs) in the gas phase. It employs soft chemical ionization, using hydronium ions (H₃O⁺) as the primary reagent ion.

When a gas sample containing this compound is introduced into the PTR-MS drift tube, it undergoes a proton transfer reaction, provided its proton affinity is greater than that of water (which it is).

H₃O⁺ + C₇H₁₀O → [C₇H₁₀O]H⁺ + H₂O

Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of this compound in exceptionally complex matrices, such as crude essential oils or urban air samples, more advanced analytical platforms are required to achieve the necessary resolution and specificity.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) is a powerful evolution of conventional GC-MS. It utilizes two different GC columns in series, providing a significantly enhanced separation capacity. The structured, two-dimensional chromatograms can resolve this compound from co-eluting isomers and other matrix interferences that would otherwise overlap in a one-dimensional separation. The high-speed data acquisition of the TOFMS is essential to adequately sample the very narrow peaks generated by the GC×GC system.

Another approach involves derivatization followed by Liquid Chromatography-Mass Spectrometry (LC-MS) . Aldehydes can be reacted with a labeling agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a stable, less volatile hydrazone derivative. This derivative can then be readily separated and quantified using reversed-phase LC coupled to a mass spectrometer, a method particularly useful for analyzing aqueous samples or air samples collected on DNPH-coated cartridges.

Occurrence and Detection of 4 Methylhexa 3,5 Dienal in Natural Systems and Complex Mixtures

Identification in Botanical Extracts and Natural Products

An isomeric form of 4-Methylhexa-3,5-dienal is frequently identified in the essential oils and extracts of several plant species. This isomer, 2-Isopropylidene-3-methylhexa-3,5-dienal, is a notable constituent in the chemical profiles of various botanicals.

GC-MS analysis of a methanolic extract from the seeds of Cuminum cyminum L. (cumin) has identified the presence of 2-Isopropylidene-3-methylhexa-3,5-dienal. wjpr.netamazonaws.com This finding is part of a broader chemical profiling that revealed numerous bioactive components in cumin, a plant widely used for culinary and traditional purposes. amazonaws.com

Table 1: Selected Compounds Identified in Methanolic Extract of Cuminum cyminum L.

Compound Name Chemical Family
2-Isopropylidene-3-methylhexa-3,5-dienal Aldehyde
4-Carene Monoterpene
Isocyclocitral Aldehyde
Gamma-Elemene Sesquiterpene
Thujopsene Sesquiterpene

Source: GC/MS analysis data. wjpr.netamazonaws.com

The ethyl acetate (B1210297) root extract of Thottea siliquosa, a medicinal herb, has been shown to contain 2-Isopropylidene-3-methylhexa-3,5-dienal. nih.gov A GC-MS analysis of the extract identified this compound as a significant component, constituting 22.52% of the total area in the chromatogram. The identification was confirmed by comparison with the NIST Mass Spectral Library, showing a match quality of 81%. nih.gov

Table 2: Phytochemicals Detected in Ethyl Acetate Root Extract of Thottea siliquosa

Retention Time (min) Compound Name % of Total Area
33.260 4-methyl-4-(2-methyl-2-propenyl)-tricyclo[3.3.0.0(2,8)] octan-3-one 48.06
38.790 2-Isopropylidene-3-methylhexa-3,5-dienal 22.52
21.079 3H-3a,7-Methanoazulene, 2,4,5,6,7,8-hexahydro-1,4,9,9-tetramethyl-, [3aR-(3a.α.,4.β.,7.α.)]- 2.20
31.072 Ocimene 2.37
27.697 Santolina triene 2.16

Source: GC-MS analysis data. nih.gov

Zehneria scabra, a perennial climbing herb used in Ethiopian traditional medicine, contains 2-Isopropylidene-3-methylhexa-3,5-dienal in its leaf extract. researchgate.nettandfonline.comnih.gov Quantitative phytochemical analysis via GC-MS revealed that this compound represents 5.06% of the main constituents in the chromatogram. researchgate.nettandfonline.comnih.govresearcher.life The study aimed to analyze the chemical makeup and antibacterial properties of the plant's extract. tandfonline.comnih.gov

Table 3: Main Constituents of Zehneria scabra Leaf Extract

Compound Name Percentage (%)
13-Octadecenal 17.77
Valerenic acid 16.19
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin 8.96
(Z, Z, Z)-9,12,15-Octadecatrienoic acid, methyl ester 7.35
Neophytadiene 7.11
9,12-Octadecadienoic acid (Z, Z)-, methyl ester 5.45
Hexadecanoic acid, methyl ester 5.08
2-Isopropylidene-3-methylhexa-3,5-dienal 5.06

Source: GC-MS analysis data. researchgate.nettandfonline.comnih.govresearcher.life

The isomer 2-Isopropylidene-3-methylhexa-3,5-dienal is not limited to the aforementioned plants. It has also been reported as a volatile compound in Croatian extra virgin olive oils, where it was identified through GC-IT-MS analysis. nih.gov Its presence has also been noted in studies on Perilla frutescens and Codonopsis Radix. nih.govfrontiersin.org The repeated detection of this specific isomer across unrelated plant species highlights its significance in the chemistry of natural products.

Monitoring in Atmospheric and Environmental Samples

This compound is recognized as an atmospheric reaction product derived from the oxidation of other biogenic volatile organic compounds (BVOCs). bham.ac.ukosti.govresearchgate.net Specifically, it is a known product formed during the ozonolysis of (E)-β-ocimene, a common volatile emitted by plants. bham.ac.ukresearchgate.net The formation of this compound can also result from the reaction of myrcene (B1677589) and ocimene with hydroxyl radicals (OH) and ozone (O3). osti.gov

The atmospheric chemistry of this compound itself has been studied, with its reaction rates with key atmospheric oxidants being estimated. These reactions are crucial for understanding the lifetime and impact of such compounds in the troposphere. bham.ac.uknih.gov

Table 4: Atmospheric Reaction Rate Constants for this compound Isomers

Reactant Oxidant Rate Constant (cm³ molecule⁻¹ s⁻¹) Temperature (K) Reference
(E)-4-methylhexa-3,5-dienal OH radical 1.61 ± 0.35 × 10⁻¹⁰ - bham.ac.uk
(E)-4-methylhexa-3,5-dienal O₃ 4.13 ± 0.81 × 10⁻¹⁷ - bham.ac.uk
(3Z)-4-methylhexa-3,5-dienal NO₃ radical (2.17 ± 0.30) × 10⁻¹² 296 nih.gov

These reactions demonstrate that this compound is an active participant in the complex chemical cycles of the atmosphere, influencing air quality and the formation of secondary organic aerosols. nih.gov

Table of Mentioned Compounds

Compound Name
(E)-β-ocimene
(Z, Z, Z)-9,12,15-Octadecatrienoic acid, methyl ester
13-Octadecenal
2-Isopropylidene-3-methylhexa-3,5-dienal
3H-3a,7-Methanoazulene, 2,4,5,6,7,8-hexahydro-1,4,9,9-tetramethyl-, [3aR-(3a.α.,4.β.,7.α.)]-
4-Carene
This compound
4-methyl-4-(2-methyl-2-propenyl)-tricyclo[3.3.0.0(2,8)] octan-3-one
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin
9,12-Octadecadienoic acid (Z, Z)-, methyl ester
Gamma-Elemene
Hexadecanoic acid, methyl ester
Isocyclocitral
Myrcene
Neophytadiene
Ocimene
Santolina triene
Thujopsene

Advanced Applications and Future Research Directions for 4 Methylhexa 3,5 Dienal

Utility as a Chiral Building Block in Natural Product Synthesis (via Diels-Alder Adducts)

The Diels-Alder reaction stands as one of the most powerful transformations in organic synthesis for the construction of six-membered rings. The dienal structure of 4-Methylhexa-3,5-dienal and its derivatives makes it a valuable substrate for such cycloadditions. A closely related precursor, (E)-4-methylhexa-3,5-dien-1-ol, has been effectively utilized in the enantioselective synthesis of complex molecules. researchgate.net

This alcohol derivative participates in intermolecular Diels-Alder reactions with chiral thioester dienophiles. researchgate.net This process leads to the formation of an endo-adduct, which can subsequently be cyclized to yield a bicyclic lactone. researchgate.net Such bicyclic lactones are crucial intermediates in the synthesis of eunicellane (also known as cladiellane) diterpenes, a class of marine natural products with interesting biological activities. researchgate.net The use of chiral thioesters in the Diels-Alder reaction allows for the introduction of chirality, resulting in an enantioselective synthesis of the bicyclic lactone intermediate. researchgate.net This strategy highlights the potential of the 4-methylhexa-3,5-dienyl scaffold as a chiral building block for accessing stereochemically rich and complex natural product architectures.

Table 1: Application in Natural Product Synthesis
Diene PrecursorReaction TypeKey IntermediateTarget Natural Product Class
(E)-4-methylhexa-3,5-dien-1-olIntermolecular Diels-Alder with chiral thioestersBicyclic lactoneEunicellane (Cladiellane) Diterpenes

Integration into Predictive Models for Atmospheric Chemistry

Unsaturated aldehydes are a class of volatile organic compounds (VOCs) that play a significant role in atmospheric chemistry. While direct studies on this compound are limited, the behavior of analogous unsaturated aldehydes provides a framework for understanding its potential atmospheric impact. These compounds are emitted from both natural (e.g., vegetation) and anthropogenic (e.g., combustion) sources. acs.orgresearchgate.net

In the atmosphere, the primary removal pathways for unsaturated aldehydes are photolysis and reaction with key oxidants: the hydroxyl radical (OH) during the daytime and the nitrate (B79036) radical (NO3) at night. acs.orgacs.org The reaction rates of these aldehydes with atmospheric radicals are crucial parameters for predictive atmospheric models that simulate air quality, ozone formation, and secondary organic aerosol (SOA) production. For instance, studies on compounds like acrolein, crotonaldehyde, and other C5-C7 unsaturated aldehydes show that reaction with NO3 can be a significant nighttime loss process. acs.orgacs.org The rate of reaction often increases with the size of the alkyl chain. acs.org The oxidation of these aldehydes can lead to the formation of various products, including smaller aldehydes like glyoxal (B1671930) and peroxyacyl nitrates (PANs). ucar.eduresearchgate.net

Integrating a compound like this compound into these models would require determining its specific reaction rate constants with OH and NO3 radicals and identifying its oxidation product yields. This data would allow for a more accurate assessment of its contribution to regional air quality and atmospheric composition.

Table 2: Atmospheric Reaction Rate Constants for Analagous Unsaturated Aldehydes with NO3 Radicals
CompoundRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)
Acrolein~0.4 x 10⁻¹⁴
Crotonaldehyde~1.5 x 10⁻¹⁴
trans-2-Pentenal~2.0 x 10⁻¹⁴
trans-2-Hexenal~2.5 x 10⁻¹⁴
Data derived from studies on analogous compounds. acs.orgacs.org

Enhancement of Retrosynthetic Analysis Algorithms with Data-Driven Approaches

Retrosynthetic analysis is a cornerstone of organic synthesis planning, where a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgamazonaws.com In recent years, data-driven and artificial intelligence (AI) approaches have begun to revolutionize this field by training algorithms on vast databases of chemical reactions to predict synthetic pathways. arxiv.org

While specific inclusion of this compound in these algorithms is not documented, its structural features are representative of the challenges and opportunities in this area. A data-driven retrosynthesis tool would need to recognize the key functional groups—the conjugated diene and the aldehyde—and identify relevant "disconnections." For this compound, a primary retrosynthetic step would be the Diels-Alder reaction, disconnecting the six-membered ring of a potential target to reveal the dienal as a precursor. numberanalytics.com Other disconnections could involve transformations of the aldehyde group, such as Wittig reactions or aldol (B89426) condensations.

The enhancement of these algorithms relies on accurately mapping the reactivity of diverse functional groups and substructures. Incorporating data from reactions involving multifunctional compounds like this compound would improve the predictive power of these tools, enabling them to suggest more sophisticated and efficient synthetic routes for complex molecules containing diene and aldehyde motifs.

Exploration of Novel Catalytic Transformations

The reactivity of the α,β-unsaturated aldehyde moiety within this compound makes it a prime candidate for a variety of novel catalytic transformations, particularly in the realm of organocatalysis. Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high enantioselectivity.

Research on other α,β-unsaturated aldehydes has demonstrated several powerful transformations that could be applied to this compound:

Dienamine Catalysis : Secondary amine catalysts can react with the aldehyde to form a nucleophilic dienamine intermediate. This allows for electrophilic attack at the γ-position, enabling reactions like γ-oxidation. semanticscholar.org Applying this to this compound could lead to the synthesis of novel, functionalized dienes.

Iminium Ion Catalysis : The same catalysts can form an iminium ion, activating the molecule for nucleophilic attack at the β-position. This is the basis for a wide range of asymmetric conjugate addition reactions, such as the addition of phosphites to create chiral phosphonates. acs.org

Michael Addition Cascades : Organocatalysts can facilitate the Michael addition of nucleophiles to the unsaturated system, which can be followed by a subsequent cyclization, leading to complex heterocyclic structures like γ-lactols and γ-lactones. rsc.org

Exploring these and other catalytic methods, such as transition metal-catalyzed reactions involving the diene system, could unlock a vast chemical space of new molecules derived from this compound, providing access to compounds with potentially valuable properties. nih.gov

Emerging Interdisciplinary Research Avenues

The unique combination of a conjugated diene and an aldehyde in one molecule opens up possibilities for research at the interface of organic synthesis and other scientific disciplines.

Materials Science : Dienes are fundamental building blocks for polymers. The this compound monomer could potentially be used in polymerization reactions to create functional polymers. The aldehyde group could be retained for post-polymerization modification, allowing for the covalent attachment of other molecules to tune the material's properties or to create functional surfaces.

Chemical Biology : The aldehyde functionality is reactive towards biological nucleophiles, such as lysine (B10760008) residues in proteins. This suggests that derivatives of this compound could be developed as chemical probes to study biological systems. For example, a tagged version of the molecule could be used to identify proteins that interact with or are located near specific cellular compartments.

Sensor Technology : The conjugated π-system of the diene, in conjunction with the polar aldehyde group, could be exploited in the design of chemosensors. The interaction of the aldehyde with specific analytes could induce a change in the electronic properties of the conjugated system, leading to a detectable optical or electronic signal.

Further exploration in these interdisciplinary areas could lead to the development of novel materials, biological tools, and sensor technologies based on the versatile this compound scaffold.

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